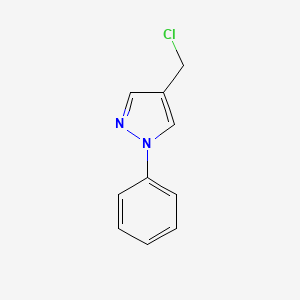

4-(chloromethyl)-1-phenyl-1H-pyrazole

Description

Structure

3D Structure

Properties

IUPAC Name |

4-(chloromethyl)-1-phenylpyrazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9ClN2/c11-6-9-7-12-13(8-9)10-4-2-1-3-5-10/h1-5,7-8H,6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PRKFRFBAKGZDEX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)N2C=C(C=N2)CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9ClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30366641 | |

| Record name | 4-(chloromethyl)-1-phenyl-1H-pyrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30366641 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

192.64 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

35715-71-0 | |

| Record name | 4-(chloromethyl)-1-phenyl-1H-pyrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30366641 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-(chloromethyl)-1-phenyl-1H-pyrazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of 4-(chloromethyl)-1-phenyl-1H-pyrazole

This guide provides a comprehensive overview of the synthesis and characterization of 4-(chloromethyl)-1-phenyl-1H-pyrazole, a key intermediate in the development of novel therapeutics. The methodologies detailed herein are grounded in established chemical principles and are designed to ensure reproducibility and high purity of the final compound. This document is intended for researchers, medicinal chemists, and professionals in the field of drug development.

Introduction: The Significance of Functionalized Pyrazoles

The pyrazole moiety is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs with a wide range of biological activities, including analgesic, anti-inflammatory, and anticancer properties. The strategic functionalization of the pyrazole ring is crucial for modulating the pharmacological profile of these compounds. The introduction of a chloromethyl group at the 4-position, as in 4-(chloromethyl)-1-phenyl-1H-pyrazole, provides a versatile electrophilic handle for further molecular elaboration, enabling the synthesis of diverse libraries of compounds for drug discovery.

This guide will detail a robust and efficient three-step synthetic sequence commencing from 1-phenyl-1H-pyrazole. Each step will be discussed with a focus on the underlying reaction mechanism and the rationale for the chosen experimental conditions. Subsequently, a comprehensive characterization of the target molecule using modern analytical techniques will be presented.

Synthetic Pathway: A Stepwise Elucidation

The synthesis of 4-(chloromethyl)-1-phenyl-1H-pyrazole is most effectively achieved through a three-step process:

-

Formylation of 1-phenyl-1H-pyrazole via the Vilsmeier-Haack reaction to yield 1-phenyl-1H-pyrazole-4-carbaldehyde.

-

Reduction of the aldehyde to the corresponding alcohol, (1-phenyl-1H-pyrazol-4-yl)methanol, using sodium borohydride.

-

Chlorination of the alcohol with thionyl chloride to afford the final product, 4-(chloromethyl)-1-phenyl-1H-pyrazole.

This synthetic strategy is predicated on the high reactivity of the 4-position of the pyrazole ring towards electrophilic substitution and the mild and selective nature of the chosen reagents.

Caption: Logical relationships in the characterization process.

Expected Analytical and Spectroscopic Data

The following table summarizes the expected data for 4-(chloromethyl)-1-phenyl-1H-pyrazole.

| Technique | Parameter | Expected Value | Rationale |

| ¹H NMR | Chemical Shift (δ) | Phenyl protons: ~7.2-7.8 ppm (m); Pyrazole H₅: ~7.9 ppm (s); Pyrazole H₃: ~7.7 ppm (s); Chloromethyl protons: ~4.6 ppm (s) | The aromatic protons of the phenyl group will appear in the typical downfield region. The pyrazole protons will be singlets, with the H₅ proton being slightly more downfield due to its proximity to the phenyl group. The chloromethyl protons will be a singlet significantly downfield due to the deshielding effect of the adjacent chlorine atom. |

| ¹³C NMR | Chemical Shift (δ) | Phenyl carbons: ~120-140 ppm; Pyrazole carbons: ~118-142 ppm; Chloromethyl carbon: ~40-45 ppm | Aromatic and heteroaromatic carbons will appear in the downfield region. The chloromethyl carbon will be in the aliphatic region but shifted downfield by the electronegative chlorine. |

| Mass Spec. | Molecular Ion (M⁺) | m/z ≈ 192 and 194 (in a ~3:1 ratio) | The molecular weight is 192.64 g/mol . The presence of one chlorine atom will result in a characteristic M+2 peak due to the natural abundance of the ³⁵Cl and ³⁷Cl isotopes in an approximate 3:1 ratio. |

| FTIR | Wavenumber (cm⁻¹) | Aromatic C-H stretch: ~3050-3150; C=C and C=N stretch: ~1400-1600; C-Cl stretch: ~650-800 | Characteristic peaks for the aromatic and pyrazole rings are expected. A distinct peak corresponding to the C-Cl stretching vibration will confirm the presence of the chloromethyl group. |

| Melting Point | Solid at room temp. | The introduction of the polar chloromethyl group is expected to result in a solid product with a defined melting point. | |

| Purity (HPLC) | >95% | High-performance liquid chromatography is a standard technique to assess the purity of synthesized compounds. |

Detailed Experimental Protocols

Safety Precaution: All manipulations should be carried out in a well-ventilated fume hood. Personal protective equipment (safety glasses, lab coat, and gloves) must be worn at all times. Thionyl chloride and phosphorus oxychloride are corrosive and react violently with water; handle with extreme care.

Synthesis of 1-phenyl-1H-pyrazole-4-carbaldehyde

-

To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous N,N-dimethylformamide (DMF, 5 equivalents).

-

Cool the flask to 0 °C in an ice bath.

-

Slowly add phosphorus oxychloride (POCl₃, 1.2 equivalents) dropwise via the dropping funnel over 30 minutes, maintaining the temperature below 5 °C.

-

Stir the mixture at 0 °C for an additional 30 minutes to ensure the complete formation of the Vilsmeier reagent.

-

Dissolve 1-phenyl-1H-pyrazole (1 equivalent) in a minimal amount of anhydrous DMF and add it dropwise to the reaction mixture.

-

Allow the reaction to warm to room temperature and then heat to 60-70 °C for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and pour it slowly onto crushed ice with vigorous stirring.

-

Neutralize the mixture by the slow addition of a saturated sodium bicarbonate solution until the pH is ~7-8.

-

The precipitated solid is collected by vacuum filtration, washed with cold water, and dried under vacuum to yield the crude product.

-

The crude product may be purified by recrystallization from ethanol or by column chromatography on silica gel.

Synthesis of (1-phenyl-1H-pyrazol-4-yl)methanol

-

To a round-bottom flask, add 1-phenyl-1H-pyrazole-4-carbaldehyde (1 equivalent) and dissolve it in methanol (10 volumes).

-

Cool the solution to 0 °C in an ice bath.

-

Add sodium borohydride (NaBH₄, 1.5 equivalents) portion-wise over 20-30 minutes, ensuring the temperature remains below 10 °C.

-

After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature for 2-3 hours. Monitor the reaction by TLC.

-

Once the starting material is consumed, cool the mixture to 0 °C and quench the reaction by the slow, dropwise addition of water.

-

Remove the methanol under reduced pressure.

-

Extract the aqueous residue with ethyl acetate (3 x 20 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to afford the desired alcohol, which can be used in the next step without further purification if deemed sufficiently pure by TLC and ¹H NMR.

Synthesis of 4-(chloromethyl)-1-phenyl-1H-pyrazole

-

In a flame-dried, two-necked round-bottom flask equipped with a magnetic stirrer and a reflux condenser under a nitrogen atmosphere, dissolve (1-phenyl-1H-pyrazol-4-yl)methanol (1 equivalent) in anhydrous dichloromethane (DCM, 10 volumes).

-

Cool the solution to 0 °C.

-

Add thionyl chloride (SOCl₂, 1.2 equivalents) dropwise.

-

After the addition, allow the reaction to warm to room temperature and then gently reflux for 2-4 hours, monitoring by TLC.

-

Upon completion, cool the reaction mixture to room temperature and carefully pour it into a beaker containing ice-cold saturated sodium bicarbonate solution to neutralize the excess thionyl chloride and HCl.

-

Separate the organic layer, and extract the aqueous layer with DCM (2 x 15 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

-

The crude product can be purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to yield pure 4-(chloromethyl)-1-phenyl-1H-pyrazole.

Conclusion

This guide has outlined a reliable and well-documented synthetic route for the preparation of 4-(chloromethyl)-1-phenyl-1H-pyrazole, a valuable building block for drug discovery. The rationale behind each synthetic step and the expected characterization data have been thoroughly discussed to provide a comprehensive resource for researchers. Adherence to the detailed protocols and safety precautions will ensure the successful synthesis and characterization of this important heterocyclic intermediate.

References

-

Alcohol → Alkyl Chloride with SOCl₂ (± Pyridine) — SNi Retention vs SN2 Inversion. (n.d.). OrgoSolver. Retrieved January 21, 2026, from [Link]

-

Chemistry LibreTexts. (2019, June 5). 10.9 Reactions of Alcohols with Thionyl Chloride. Retrieved January 21, 2026, from [Link]

-

Ashenhurst, J. (2014, February 10). SOCl2 Mechanism For Alcohols To Alkyl Halides: SN2 versus SNi. Master Organic Chemistry. Retrieved January 21, 2026, from [Link]

-

Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent. (2023). National Center for Biotechnology Information. Retrieved January 21, 2026, from [Link]

-

The reaction of thionyl chloride with β amino alcohols: a computational investigation to delineate the mechanisms of the well-established synthesis that forms the 1-chloro-(2-alkylamino)ethanes and the 1,2,3 alkyloxathiazolidine-2-oxide compounds. (n.d.). Canadian Science Publishing. Retrieved January 21, 2026, from [Link]

-

CHAPTER 6: Chlorination Using Thionyl Chloride. (2022). Royal Society of Chemistry. Retrieved January 21, 2026, from [Link]

-

1 H-NMR chemical shifts, in ppm, of pyrazole and complex from pyrazole... (n.d.). ResearchGate. Retrieved January 21, 2026, from [Link]

-

A Computational Study of the NMR Chemical Shifts of Polynitropyrazoles. (n.d.). National Center for Biotechnology Information. Retrieved January 21, 2026, from [Link]

-

Organic Compounds Containing Halogen Atoms. (2023, August 29). Chemistry LibreTexts. Retrieved January 21, 2026, from [Link]

-

Vilsmeier-Haack formylation of 1H-pyrazoles. (n.d.). ResearchGate. Retrieved January 21, 2026, from [Link]

-

The 1H NMR spectrum of pyrazole in a nematic phase. (2016). National Center for Biotechnology Information. Retrieved January 21, 2026, from [Link]

-

Table 2 . 1 H NMR chemical shifts of compounds 11, 12: δ H [ppm]. (n.d.). ResearchGate. Retrieved January 21, 2026, from [Link]

-

Vilsmeier-Haack Reaction. (n.d.). Chemistry Steps. Retrieved January 21, 2026, from [Link]

-

[Ce(L-Pro)2]2 (Oxa) as a heterogeneous recyclable catalyst: Synthesis of pyrazoles under mild reaction conditions. (n.d.). Royal Society of Chemistry. Retrieved January 21, 2026, from [Link]

-

Mass spectrometry and a guide to interpreting mass spectra. (2015, May 7). Compound Interest. Retrieved January 21, 2026, from [Link]

-

Mass Spectrometry. (2023, January 29). Chemistry LibreTexts. Retrieved January 21, 2026, from [Link]

-

Mass Spectrometry | Interpreting Spectra | Chlorine & Haloalkanes | A-Level Chemistry. (2022, May 7). YouTube. Retrieved January 21, 2026, from [Link]

-

Chromatographic methods for the analysis of heterocyclic amine food mutagens/carcinogens. (n.d.). PubMed. Retrieved January 21, 2026, from [Link]

-

Synthesis, Reactions and Medicinal Uses of Pyrazole. (n.d.). Pharmaguideline. Retrieved January 21, 2026, from [Link]

-

Synthesis, Characterization, and Biological Activity Study of New Heterocyclic Compounds. (2024). MDPI. Retrieved January 21, 2026, from [Link]

-

Recognition of Pharmacological Bi-Heterocyclic Compounds by Using Terahertz Time Domain Spectroscopy and Chemometrics. (n.d.). National Center for Biotechnology Information. Retrieved January 21, 2026, from [Link]

-

Pyrazole Compounds : Synthesis, molecular structure, chemical reactivity, experimental and theoretical DFT FTIR spectra. (n.d.). ResearchGate. Retrieved January 21, 2026, from [Link]

-

NaBH4 Reduction: Aldehyde/Ketone to Alcohol | Rule + Traps. (n.d.). OrgoSolver. Retrieved January 21, 2026, from [Link]

-

The FTIR spectra of gaseous products of 1H-pyrazole-3,5-dicarboxylic... (n.d.). ResearchGate. Retrieved January 21, 2026, from [Link]

-

Addition of NaBH4 to aldehydes to give primary alcohols. (n.d.). Master Organic Chemistry. Retrieved January 21, 2026, from [Link]

-

Molecular structure, vibrational spectral studies of pyrazole and 3,5-dimethyl pyrazole based on density functional calculations. (n.d.). PubMed. Retrieved January 21, 2026, from [Link]

-

Preparing and Characterization of Some Heterocyclic Compounds with Studying Their Biological Activity. (n.d.). ResearchGate. Retrieved January 21, 2026, from [Link]

-

FT-IR spectra of (i) pyrazole ligands 1 and (ii) trinuclear pyrazolate complexes 2(Cu), (iii) 2(Ag) and (iv) 2(Au). (n.d.). ResearchGate. Retrieved January 21, 2026, from [Link]

-

Modern Analytical Technique for Characterization Organic Compounds. (n.d.). LinkedIn. Retrieved January 21, 2026, from [Link]

-

Sodium Borohydride. (n.d.). Common Organic Chemistry. Retrieved January 21, 2026, from [Link]

-

Sodium Borohydride (NaBH4) Reduction. (n.d.). Organic Synthesis. Retrieved January 21, 2026, from [Link]

-

12.8: Infrared Spectra of Some Common Functional Groups. (2025, January 1). Chemistry LibreTexts. Retrieved January 21, 2026, from [Link]

-

19.3: Reductions using NaBH4, LiAlH4. (2020, July 1). Chemistry LibreTexts. Retrieved January 21, 2026, from [Link]

A Comprehensive Technical Guide to 4-(chloromethyl)-1-phenyl-1H-pyrazole: A Key Intermediate in Pharmaceutical and Agrochemical Synthesis

For Immediate Release

This technical guide provides an in-depth overview of 4-(chloromethyl)-1-phenyl-1H-pyrazole, a pivotal heterocyclic building block for researchers, scientists, and professionals in drug development and agrochemical synthesis. This document outlines its chemical identity, physicochemical properties, a detailed synthesis protocol, key reactivity, and applications, with a focus on its role as a precursor to the widely used fungicide, Pyraclostrobin.

Chemical Identity and Physicochemical Properties

4-(chloromethyl)-1-phenyl-1H-pyrazole, with the CAS Number 143426-52-2 , is a substituted pyrazole derivative. The pyrazole moiety is a five-membered aromatic heterocycle containing two adjacent nitrogen atoms, which is a common scaffold in a vast array of biologically active compounds.[1][2] The presence of a reactive chloromethyl group makes this compound a valuable intermediate for further chemical modifications.

Table 1: Physicochemical Properties of 4-(chloromethyl)-1-phenyl-1H-pyrazole

| Property | Value | Source |

| CAS Number | 143426-52-2 | [3] |

| Molecular Formula | C₁₀H₉ClN₂ | [3] |

| Molecular Weight | 192.64 g/mol | [3] |

| Physical State | Solid | |

| Melting Point | 69-73 °C | Data from supplier websites |

| Boiling Point | 303.9±25.0 °C (Predicted) | [4] |

| Density | 1.19±0.1 g/cm³ (Predicted) | [4] |

| Solubility | Soluble in common organic solvents such as dichloromethane, chloroform, and ethyl acetate. | Inferred from synthesis protocols |

Note: Some physical properties are predicted and should be used as an estimate.

Synthesis of 4-(chloromethyl)-1-phenyl-1H-pyrazole

The synthesis of 4-(chloromethyl)-1-phenyl-1H-pyrazole is most commonly achieved through the chlorination of its corresponding alcohol precursor, (4-(1H-pyrazol-1-yl)phenyl)methanol. This transformation is a standard procedure in organic synthesis, often employing thionyl chloride (SOCl₂) as the chlorinating agent.[5][6] The reaction proceeds via a nucleophilic substitution mechanism where the hydroxyl group is converted into a good leaving group, which is subsequently displaced by a chloride ion.[5]

Experimental Protocol: Chlorination of (4-(1H-Pyrazol-1-yl)phenyl)methanol

This protocol describes a representative procedure for the synthesis of 4-(chloromethyl)-1-phenyl-1H-pyrazole.

Materials:

-

(4-(1H-Pyrazol-1-yl)phenyl)methanol

-

Thionyl chloride (SOCl₂)

-

Anhydrous dichloromethane (DCM)

-

Pyridine (optional, as a base)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Ice bath

-

Dropping funnel

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve (4-(1H-Pyrazol-1-yl)phenyl)methanol (1 equivalent) in anhydrous dichloromethane. Place the flask in an ice bath and stir the solution until it reaches 0 °C.

-

Addition of Thionyl Chloride: Slowly add thionyl chloride (1.1 to 1.5 equivalents) to the stirred solution via a dropping funnel over a period of 15-30 minutes. The addition of a catalytic amount of pyridine can be used to neutralize the HCl gas byproduct.[6]

-

Reaction Monitoring: Allow the reaction mixture to stir at 0 °C for 30 minutes and then warm to room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Workup: Carefully quench the reaction by slowly adding saturated aqueous sodium bicarbonate solution to neutralize any remaining thionyl chloride and acid. Transfer the mixture to a separatory funnel.

-

Extraction: Separate the organic layer. Wash the organic layer sequentially with water and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: The resulting crude product can be purified by recrystallization or column chromatography on silica gel to afford pure 4-(chloromethyl)-1-phenyl-1H-pyrazole.

Reactivity and Applications in Synthesis

The synthetic utility of 4-(chloromethyl)-1-phenyl-1H-pyrazole stems from the reactivity of the benzylic chloride. The chloromethyl group is an excellent electrophilic site, readily undergoing nucleophilic substitution reactions with a wide range of nucleophiles. This allows for the facile introduction of the 1-phenyl-1H-pyrazol-4-ylmethyl moiety into various molecular scaffolds.

Key Reactions:

-

Etherification: Reaction with alcohols or phenols in the presence of a base yields the corresponding ethers.

-

Esterification: Reaction with carboxylate salts provides esters.

-

N-Alkylation: Amines, amides, and other nitrogen-containing heterocycles can be alkylated.

-

S-Alkylation: Thiols and their salts react to form thioethers.

-

C-Alkylation: Carbanions and other carbon nucleophiles can displace the chloride to form new carbon-carbon bonds.

This versatile reactivity makes 4-(chloromethyl)-1-phenyl-1H-pyrazole a valuable building block in the synthesis of complex molecules, particularly in the pharmaceutical and agrochemical industries.

Application in the Synthesis of Pyraclostrobin

A prominent application of 4-(chloromethyl)-1-phenyl-1H-pyrazole is in the synthesis of Pyraclostrobin , a broad-spectrum strobilurin fungicide.[7][8] Pyraclostrobin is used to control a wide variety of fungal diseases on numerous crops.[7] The synthesis involves the etherification of a pyrazole-containing intermediate with a substituted benzyl alcohol, where 4-(chloromethyl)-1-phenyl-1H-pyrazole or a closely related precursor plays a crucial role in forming the core structure of the final product.

Safety and Handling

4-(chloromethyl)-1-phenyl-1H-pyrazole is classified as a hazardous substance and should be handled with appropriate safety precautions in a well-ventilated laboratory fume hood.

GHS Hazard Statements: [9]

-

H302: Harmful if swallowed.

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

Recommended Personal Protective Equipment (PPE):

-

Safety goggles with side shields or a face shield.

-

Chemical-resistant gloves (e.g., nitrile or neoprene).

-

A lab coat or chemical-resistant apron.

-

In case of insufficient ventilation, a NIOSH-approved respirator is recommended.

Handling and Storage:

-

Avoid contact with skin, eyes, and clothing.

-

Avoid inhalation of dust or vapors.

-

Keep container tightly closed in a dry and well-ventilated place.

-

Store in a cool place.

In case of exposure, seek immediate medical attention and refer to the Safety Data Sheet (SDS) for detailed first-aid measures.

Conclusion

4-(chloromethyl)-1-phenyl-1H-pyrazole is a versatile and valuable building block in organic synthesis, with significant applications in the development of new pharmaceutical and agrochemical agents. Its straightforward synthesis and the reactivity of its chloromethyl group allow for its incorporation into a wide array of molecular structures. A thorough understanding of its properties, synthesis, and handling is essential for its safe and effective use in research and development.

References

-

CP Lab Safety. 1-[4-(Chloromethyl)phenyl]-1H-pyrazole, min 95%, 1 gram. [Link]

-

PubChem. 1-[4-(chloromethyl)phenyl]-1H-pyrazole. [Link]

-

AERU. 2-({[1-(4-chlorophenyl)-1H-pyrazol-3-yl]oxy}methyl)phenyl]. [Link]

- Google Patents. CN110105287B - Synthesis process of pyraclostrobin.

-

ResearchGate. (PDF) Thionyl Chloride: A Catalyst of Synthetic Chemical Interest. [Link]

- Google Patents. CN105968048A - Method for synthesizing pyraclostrobin intermediate 1-(4-chlorophenyl)-3-hydroxy-1-h-pyrazole.

-

Chemistry LibreTexts. 10.9 Reactions of Alcohols with Thionyl Chloride. [Link]

-

Chongqing Chemdad Co., Ltd. 1-[4-(chloromethyl)phenyl]-1h-pyrazole hydrochloride. [Link]

-

Master Organic Chemistry. SOCl2 Mechanism For Alcohols To Alkyl Halides: SN2 versus SNi. [Link]

-

PubMed. 4-hydroxy-1H-pyrazole-3-carboxylic acid hydrazide analogs and some derived ring systems. A novel class of potential antitumor and anti-HCV agents. [Link]

-

Sciencemadness.org. thionyl chloride and alcohols. [Link]

-

National Institutes of Health. Stereoretentive Chlorination of Cyclic Alcohols Catalyzed by Titanium (IV) Tetrachloride: Evidence for a Front Side Attack Mechanism. [Link]

-

MDPI. 5-(4-Fluorophenyl)-3-(naphthalen-1-yl)-1-phenyl-1H-pyrazole. [Link]

-

PubMed Central. Crystal structure of 1-[(4-chlorophenyl)diphenylylmethyl]-3-(trifluoromethyl)-1H-pyrazole. [Link]

Sources

- 1. Crystal structure of 1-[(4-chlorophenyl)diphenylylmethyl]-3-(trifluoromethyl)-1H-pyrazole - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 35715-71-0|4-(Chloromethyl)-1-phenyl-1H-pyrazole|BLD Pharm [bldpharm.com]

- 3. calpaclab.com [calpaclab.com]

- 4. 1-[4-(CHLOROMETHYL)PHENYL]-1H-PYRAZOLE HYDROCHLORIDE Two Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. Sciencemadness Discussion Board - thionyl chloride and alcohols - Powered by XMB 1.9.11 [sciencemadness.org]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. CN105968048A - Method for synthesizing pyraclostrobin intermediate 1-(4-chlorophenyl)-3-hydroxy-1-h-pyrazole - Google Patents [patents.google.com]

- 9. 1-[4-(chloromethyl)phenyl]-1H-pyrazole | C10H9ClN2 | CID 7130887 - PubChem [pubchem.ncbi.nlm.nih.gov]

spectral data of 4-(chloromethyl)-1-phenyl-1H-pyrazole (NMR, IR, MS)

An In-depth Technical Guide to the Spectroscopic Characterization of 4-(chloromethyl)-1-phenyl-1H-pyrazole

Abstract

This technical guide provides a comprehensive exploration of the spectroscopic characterization of 4-(chloromethyl)-1-phenyl-1H-pyrazole, a heterocyclic compound of significant interest in synthetic chemistry and drug discovery. Designed for researchers, scientists, and drug development professionals, this document moves beyond a simple presentation of data. It delves into the causality behind experimental choices, offers detailed protocols, and provides an expert interpretation of expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. The guide is grounded in authoritative principles of spectroscopy and validated by comparative data from related pyrazole derivatives, ensuring a robust and self-validating framework for analysis.

Introduction: The Imperative for Precise Characterization

4-(chloromethyl)-1-phenyl-1H-pyrazole is a versatile synthetic intermediate. The pyrazole core is a privileged scaffold in medicinal chemistry, while the reactive chloromethyl group allows for further functionalization, making it a valuable building block for more complex molecules.[1][2] The unambiguous confirmation of its structure and purity is paramount before its use in subsequent synthetic steps or biological screening. Spectroscopic analysis provides the foundational data for this characterization, enabling a detailed elucidation of the molecular structure.[2]

This guide will detail the expected outcomes from three cornerstone analytical techniques: NMR spectroscopy to map the carbon-hydrogen framework, IR spectroscopy to identify key functional groups, and Mass Spectrometry to determine the molecular weight and fragmentation patterns.

Analytical Workflow: A Systematic Approach

The characterization of a newly synthesized compound like 4-(chloromethyl)-1-phenyl-1H-pyrazole follows a logical and structured workflow. This ensures that each piece of spectroscopic data complements and validates the others, leading to an irrefutable structural assignment.

Figure 1: A generalized workflow for the synthesis and spectroscopic validation of a target compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful technique for elucidating the precise connectivity of atoms in a small molecule. By analyzing the chemical shifts, coupling patterns, and integration of proton (¹H) and carbon (¹³C) signals, a complete structural map can be assembled.

Expertise & Experience: Experimental Protocol Design

The choice of solvent and experimental parameters is critical for acquiring high-quality NMR data.

Protocol: ¹H and ¹³C NMR Analysis

-

Sample Preparation:

-

Accurately weigh 5-10 mg of purified 4-(chloromethyl)-1-phenyl-1H-pyrazole.

-

Dissolve the sample in ~0.6 mL of deuterated chloroform (CDCl₃). Causality: CDCl₃ is an excellent choice as it is aprotic, has a low viscosity, and effectively solubilizes a wide range of organic compounds. Its residual proton signal at ~7.26 ppm and carbon signals at ~77.16 ppm provide a convenient internal reference.[3]

-

Transfer the solution to a 5 mm NMR tube.

-

-

Instrumentation & Data Acquisition:

-

Use a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

-

Acquire a standard ¹H NMR spectrum. Typical parameters: 30-45° pulse angle, 1-2 second relaxation delay, 16-32 scans.[4]

-

Acquire a broadband proton-decoupled ¹³C NMR spectrum. Typical parameters: 45° pulse angle, 2-5 second relaxation delay, 1024 or more scans to achieve adequate signal-to-noise.[4]

-

Predicted ¹H NMR Spectral Data (400 MHz, CDCl₃)

The structure of 4-(chloromethyl)-1-phenyl-1H-pyrazole possesses several distinct proton environments.

| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale & Authoritative Grounding |

| ~ 7.75 | Singlet | 1H | H-5 (pyrazole) | Protons on pyrazole rings typically appear in the aromatic region. This proton is adjacent to a nitrogen and is expected to be downfield.[4] |

| ~ 7.65 | Singlet | 1H | H-3 (pyrazole) | Similar to H-5, this proton is on the pyrazole ring. Its precise chemical shift relative to H-5 can be confirmed with 2D NMR. |

| ~ 7.50 - 7.30 | Multiplet | 5H | Phenyl-H | The five protons of the N-phenyl group will produce a complex multiplet in the standard aromatic region.[3][5] |

| ~ 4.60 | Singlet | 2H | -CH₂Cl | The methylene protons are adjacent to an electronegative chlorine atom and the pyrazole ring, shifting them significantly downfield. A similar benzylic chloride shows a signal at 4.61 ppm.[6] |

Predicted ¹³C NMR Spectral Data (101 MHz, CDCl₃)

The molecule has 8 unique carbon environments, as the phenyl group has symmetry.

| Predicted Chemical Shift (δ, ppm) | Assignment | Rationale & Authoritative Grounding |

| ~ 141.0 | C-5 (pyrazole) | The carbons of the pyrazole ring appear in the aromatic/olefinic region.[7] |

| ~ 139.5 | C-ipso (phenyl) | The carbon of the phenyl ring directly attached to the pyrazole nitrogen. |

| ~ 129.5 | C-meta (phenyl) | Phenyl carbons meta to the point of attachment. |

| ~ 128.0 | C-para (phenyl) | Phenyl carbon para to the point of attachment. |

| ~ 127.0 | C-3 (pyrazole) | The second of the two CH carbons in the pyrazole ring. |

| ~ 120.0 | C-ortho (phenyl) | Phenyl carbons ortho to the point of attachment. |

| ~ 118.0 | C-4 (pyrazole) | The carbon bearing the chloromethyl group will be shifted due to substitution. |

| ~ 35.0 | -CH₂Cl | The aliphatic carbon is shifted downfield by the attached chlorine atom. |

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule by detecting the vibrations of its chemical bonds.

Protocol: Attenuated Total Reflectance (ATR) IR

-

Sample Preparation: No specific preparation is needed for a solid sample. Ensure the ATR crystal is clean.

-

Data Acquisition:

-

Place a small amount of the solid 4-(chloromethyl)-1-phenyl-1H-pyrazole directly onto the ATR crystal.

-

Apply pressure to ensure good contact.

-

Record the spectrum, typically over a range of 4000-600 cm⁻¹.

-

Acquire a background spectrum of the clean, empty crystal first for automatic subtraction.

-

Predicted IR Absorption Bands

The IR spectrum will be dominated by vibrations from the aromatic rings and the chloromethyl group.

| Predicted Frequency (cm⁻¹) | Vibration Type | Functional Group | Rationale & Authoritative Grounding |

| 3150 - 3000 | C-H Stretch | Aromatic (Phenyl & Pyrazole) | The C-H bonds of sp² hybridized carbons absorb in this region.[8][9] |

| 1600 - 1450 | C=C & C=N Stretch | Aromatic Ring Skeletal | These absorptions are characteristic of aromatic and heteroaromatic ring systems.[10] |

| ~ 1380 | CH₂ Bend | Methylene | Scissoring/bending vibration of the -CH₂- group. |

| 800 - 600 | C-Cl Stretch | Alkyl Halide | The C-Cl stretch is typically found in the fingerprint region and can sometimes be weak but is a key indicator. |

Mass Spectrometry (MS)

Mass spectrometry provides two critical pieces of information: the molecular weight of the compound and its fragmentation pattern upon ionization, which offers clues to its structure. Electron Ionization (EI) is a hard ionization technique that provides reproducible and library-searchable fragmentation patterns.

Protocol: Electron Ionization Mass Spectrometry (EI-MS)

-

Sample Introduction: Introduce a small amount of the sample into the ion source, typically via a direct insertion probe or after separation by Gas Chromatography (GC).

-

Ionization: Bombard the sample with high-energy electrons (typically 70 eV) to induce ionization and fragmentation.

-

Mass Analysis: Separate the resulting positively charged ions based on their mass-to-charge ratio (m/z).

-

Detection: Detect the ions to generate the mass spectrum.

Predicted Mass Spectrum and Fragmentation

The molecular formula is C₁₀H₉ClN₂ with a monoisotopic mass of approximately 192.05 Da.[11] The presence of chlorine will result in a characteristic M+2 peak at ~m/z 194 with an intensity of about one-third that of the molecular ion peak, due to the natural abundance of the ³⁷Cl isotope.

The fragmentation is predicted to be dominated by the cleavage of the C-Cl bond, analogous to the fragmentation of benzyl chloride.[12][13]

Figure 2: Predicted primary fragmentation pathway for 4-(chloromethyl)-1-phenyl-1H-pyrazole under EI-MS conditions.

Predicted Key Fragments:

| m/z (Mass-to-Charge Ratio) | Proposed Fragment | Rationale |

| 192 / 194 | [M]⁺˙ | Molecular ion, showing the characteristic 3:1 ratio for a single chlorine atom. |

| 157 | [M - Cl]⁺ | (Base Peak) Loss of a chlorine radical is highly favorable, forming a stable resonance-delocalized pyrazolyl-methyl cation. This is analogous to the formation of the tropylium ion (m/z 91) from benzyl chloride.[12] |

| 129 | [C₉H₇N]⁺˙ | Potential loss of HCN from the m/z 157 fragment. |

| 89 | [C₇H₅]⁺ | Further fragmentation of the aromatic system. |

Conclusion: A Self-Validating Spectroscopic Profile

The combination of NMR, IR, and MS provides a powerful and self-validating toolkit for the structural elucidation of 4-(chloromethyl)-1-phenyl-1H-pyrazole. The ¹H and ¹³C NMR data will confirm the carbon-hydrogen framework and the specific substitution pattern. The IR spectrum will verify the presence of the key aromatic and chloromethyl functional groups. Finally, high-resolution mass spectrometry will confirm the elemental composition, and the fragmentation pattern will corroborate the proposed structure, particularly the labile chloromethyl moiety. This integrated analytical approach ensures the highest degree of confidence in the identity and purity of this valuable synthetic intermediate.

References

-

Synthesis of pyrazole derivatives and their spectroscopic properties investigated using both experimental and theoretical approaches. New Journal of Chemistry (RSC Publishing). Available at: [Link]

-

Synthesis and spectroscopic study of two new pyrazole derivatives with detailed computational evaluation of their reactivity and pharmaceutical potential. ResearchGate. Available at: [Link]

-

Synthesis of 3-(4-(chloromethyl)-1-phenyl-1H-pyrazol-3-yl)-2H-chromen-2-one (6). ResearchGate. Available at: [Link]

-

Supporting Information for an article in The Royal Society of Chemistry. The Royal Society of Chemistry. Available at: [Link]

-

Synthesis, Spectroscopic Characterization, Structural Analysis, and Evaluation of Anti-Tumor, Antimicrobial, and Antibiofilm Activities of Halogenoaminopyrazoles Derivatives. PMC - NIH. Available at: [Link]

-

[Ce(L-Pro)2]2 (Oxa) as a heterogeneous recyclable catalyst: Synthesis of pyrazoles under mild reaction conditions. The Royal Society of Chemistry. Available at: [Link]

-

4-chloro-3,5-bis(4-methylphenyl)-1H-pyrazole - Optional[13C NMR]. SpectraBase. Available at: [Link]

-

4-(chloromethyl)-1-phenyl-1h-pyrazole. PubChemLite. Available at: [Link]

-

Solved Table 2. Fragmentation Pattern for Beryl Chloride. Chegg.com. Available at: [Link]

-

4-hydroxy-1H-pyrazole-3-carboxylic acid hydrazide analogs and some derived ring systems. A novel class of potential antitumor and anti-HCV agents. PubMed. Available at: [Link]

-

Completion of Crystallographic Data for the Series of 4-Halogenated-1H-pyrazoles: Crystal Structure Determination of 4-Iodo-1H-pyrazole and Spectroscopic Comparison. MDPI. Available at: [Link]

-

1-[4-(chloromethyl)phenyl]-1H-pyrazole. PubChem. Available at: [Link]

-

A 13C NMR spectroscopy study of the structure of N-H pyrazoles and indazoles. Can. J. Chem. 60, 1657 (1982). Available at: [Link]

-

fragmentation pattern of benzyl chloride. Brainly.in. Available at: [Link]

-

Benzyl chloride. NIST WebBook. Available at: [Link]

-

benzyl chloride. MassBank. Available at: [Link]

-

(PDF) Theoretical NMR investigation of pyrazol and substituted pyrazoles, DNMR and 1 H spin-lattice relaxation times. ResearchGate. Available at: [Link]

-

MASS SPECTROMETRY: FRAGMENTATION PATTERNS. eGyanKosh. Available at: [Link]

-

Theoretical study of molecular structure, IR and NMR spectra of pyrazolone and its derivatives. Journal of Chemical and Pharmaceutical Research. Available at: [Link]

-

4-[(5-Chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)methyl-idene-amino]. PubMed. Available at: [Link]

-

1 H and 13 C NMR spectral characteristics of 1H-pyrazole. ResearchGate. Available at: [Link]

-

4-(chloromethyl)-1,3-diphenyl-1h-pyrazole. PubChemLite. Available at: [Link]

-

1-[4-(chloromethyl)phenyl]-1h-pyrazole. PubChemLite. Available at: [Link]

-

1H-Pyrazole, 1-phenyl-. NIST WebBook. Available at: [Link]

-

(PDF) Completion of Crystallographic Data for the Series of 4-Halogenated-1H-pyrazoles: Crystal Structure Determination of 4-Iodo-1H-pyrazole and Spectroscopic Comparison. ResearchGate. Available at: [Link]

Sources

- 1. Synthesis of pyrazole derivatives and their spectroscopic properties investigated using both experimental and theoretical approaches - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. rsc.org [rsc.org]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. rsc.org [rsc.org]

- 6. 3-[4-(chloromethyl)phenyl]-1-methyl-1h-pyrazole synthesis - chemicalbook [chemicalbook.com]

- 7. cdnsciencepub.com [cdnsciencepub.com]

- 8. mdpi.com [mdpi.com]

- 9. 1H-Pyrazole, 1-phenyl- [webbook.nist.gov]

- 10. researchgate.net [researchgate.net]

- 11. PubChemLite - 4-(chloromethyl)-1-phenyl-1h-pyrazole (C10H9ClN2) [pubchemlite.lcsb.uni.lu]

- 12. Solved Table 2. Fragmentation Pattern for Beryl Chloride | Chegg.com [chegg.com]

- 13. Benzyl chloride [webbook.nist.gov]

An In-depth Technical Guide to the Physicochemical Properties of 4-(chloromethyl)-1-phenyl-1H-pyrazole

For Researchers, Scientists, and Drug Development Professionals

Authored by: Your Senior Application Scientist

Introduction

4-(chloromethyl)-1-phenyl-1H-pyrazole is a substituted pyrazole derivative of significant interest in synthetic chemistry and drug discovery. The pyrazole nucleus is a well-established pharmacophore found in a variety of biologically active compounds, exhibiting a wide range of therapeutic properties including anti-inflammatory, analgesic, anticonvulsant, and anticancer activities[1][2][3][4]. The presence of a reactive chloromethyl group at the 4-position and a phenyl substituent at the 1-position of the pyrazole ring makes this compound a versatile building block for the synthesis of more complex molecular architectures. Understanding its physicochemical properties is paramount for its effective utilization in research and development, enabling predictions of its reactivity, solubility, and pharmacokinetic profile. This guide provides a comprehensive overview of the known and predicted physicochemical characteristics of 4-(chloromethyl)-1-phenyl-1H-pyrazole, alongside proposed experimental protocols for their determination.

Molecular Identity and Structure

The structural integrity of a compound is the foundation of its chemical behavior. Herein, we define the key identifiers for 4-(chloromethyl)-1-phenyl-1H-pyrazole.

| Identifier | Value | Source |

| IUPAC Name | 4-(chloromethyl)-1-phenyl-1H-pyrazole | N/A |

| CAS Number | 35715-71-0 | [5] |

| Molecular Formula | C₁₀H₉ClN₂ | [6] |

| Molecular Weight | 192.64 g/mol | [7] |

| Canonical SMILES | C1=CC=C(C=C1)N2C=C(C=N2)CCl | [6] |

| InChI | InChI=1S/C10H9ClN2/c11-6-9-7-12-13(8-9)10-4-2-1-3-5-10/h1-5,7-8H,6H2 | [6] |

| InChIKey | PRKFRFBAKGZDEX-UHFFFAOYSA-N | [6] |

It is crucial to distinguish this compound from its isomer, 1-[4-(chloromethyl)phenyl]-1H-pyrazole (CAS Number: 143426-52-2), where the chloromethylphenyl group is attached to the pyrazole ring via the phenyl ring[7][8][9][10].

Physicochemical Properties: Data and Predictive Insights

A quantitative understanding of a compound's physical and chemical properties is essential for its application in a laboratory setting and for predicting its behavior in biological systems.

Predicted Physicochemical Data

Due to a lack of experimentally determined data for 4-(chloromethyl)-1-phenyl-1H-pyrazole, the following table summarizes predicted values from computational models. These predictions offer valuable initial estimates for experimental design.

| Property | Predicted Value | Notes |

| XlogP | 2.3 | A measure of lipophilicity. |

| Topological Polar Surface Area (TPSA) | 17.8 Ų | Influences membrane permeability. |

| Hydrogen Bond Donors | 0 | |

| Hydrogen Bond Acceptors | 2 | |

| Rotatable Bond Count | 2 |

Data sourced from computational predictions and may not reflect experimental values.

Physical State and Appearance

Solubility

The solubility of 4-(chloromethyl)-1-phenyl-1H-pyrazole has not been experimentally reported. Based on its predicted XlogP of 2.3, it is expected to have moderate lipophilicity, suggesting good solubility in common organic solvents such as dichloromethane, chloroform, ethyl acetate, and acetone. Its solubility in aqueous solutions is anticipated to be low. Pyrazole itself is soluble in water[12].

Melting and Boiling Points

No experimental data for the melting or boiling point of 4-(chloromethyl)-1-phenyl-1H-pyrazole is available in the reviewed literature. A safety data sheet for the compound explicitly states "No data available" for these properties[5].

Proposed Experimental Protocols for Physicochemical Characterization

To address the gap in experimental data, the following standard protocols are proposed for the characterization of 4-(chloromethyl)-1-phenyl-1H-pyrazole.

Determination of Melting Point

-

Methodology:

-

A small, dry sample of the compound is packed into a capillary tube.

-

The capillary tube is placed in a calibrated melting point apparatus.

-

The sample is heated at a slow, controlled rate (e.g., 1-2 °C/min).

-

The temperature range from the appearance of the first liquid drop to the complete melting of the solid is recorded as the melting point range.

-

Determination of Solubility

-

Methodology (Qualitative):

-

To a series of small, labeled test tubes, add approximately 10 mg of the compound.

-

To each tube, add 1 mL of a different solvent (e.g., water, ethanol, methanol, acetone, dichloromethane, ethyl acetate, hexane).

-

Vortex each tube for 30 seconds.

-

Visually inspect for the dissolution of the solid. Classify as "soluble," "sparingly soluble," or "insoluble."

-

Determination of Partition Coefficient (LogP)

-

Methodology (Shake-Flask Method):

-

Prepare a stock solution of the compound in a suitable solvent (e.g., methanol).

-

Prepare a series of flasks containing a pre-saturated mixture of n-octanol and water.

-

Add a known amount of the stock solution to each flask.

-

Shake the flasks for a set period (e.g., 24 hours) to allow for partitioning.

-

Separate the n-octanol and aqueous layers by centrifugation.

-

Determine the concentration of the compound in each layer using a suitable analytical technique (e.g., UV-Vis spectroscopy or HPLC).

-

Calculate the partition coefficient (P) as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase. LogP is the base-10 logarithm of P.

-

Spectroscopic Characterization

Spectroscopic data is indispensable for the structural elucidation and confirmation of a synthesized compound. While specific spectra for 4-(chloromethyl)-1-phenyl-1H-pyrazole are not available in the public domain, this section outlines the expected spectral features based on its structure and data from related compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons of the phenyl ring, the protons on the pyrazole ring, and the methylene protons of the chloromethyl group. The chemical shifts will be influenced by the electronic environment of each proton. For comparison, the ¹H NMR of the related compound 5-(bromomethyl)-3-(4-chlorophenyl)-1-phenyl-1H-pyrazole shows a singlet for the methylene protons around 4.49 ppm[11].

-

¹³C NMR: The carbon NMR spectrum will provide information on the number and types of carbon atoms in the molecule. Signals for the aromatic carbons, the pyrazole ring carbons, and the chloromethyl carbon are expected.

Infrared (IR) Spectroscopy

The IR spectrum will reveal the presence of characteristic functional groups. Expected vibrational frequencies include C-H stretching from the aromatic and pyrazole rings, C=C and C=N stretching within the rings, and a C-Cl stretching frequency from the chloromethyl group. The IR spectra of pyrazole derivatives typically show a complex region of C-H and N-H (if present) stretching vibrations[13].

Mass Spectrometry (MS)

Mass spectrometry will determine the molecular weight of the compound and provide information about its fragmentation pattern. The high-resolution mass spectrum (HRMS) should confirm the molecular formula C₁₀H₉ClN₂. Predicted m/z values for various adducts have been calculated[6].

Synthesis and Reactivity

While a specific, detailed synthesis protocol for 4-(chloromethyl)-1-phenyl-1H-pyrazole was not found in the surveyed literature, its synthesis can be envisioned through established methods for pyrazole ring formation and subsequent functionalization.

Proposed Synthetic Pathway

A plausible synthetic route could involve the Vilsmeier-Haack formylation of 1-phenyl-1H-pyrazole to introduce a formyl group at the 4-position, followed by reduction to the corresponding alcohol and subsequent chlorination.

Reactivity Profile

The chloromethyl group is a key reactive site in this molecule. It is susceptible to nucleophilic substitution reactions, making it a valuable precursor for introducing a variety of functional groups at the 4-position of the pyrazole ring. This reactivity is fundamental to its utility as a building block in medicinal chemistry.

Safety and Handling

Specific toxicological data for 4-(chloromethyl)-1-phenyl-1H-pyrazole is not available[5]. However, based on the known hazards of related chloro-functionalized heterocyclic compounds, it should be handled with care in a well-ventilated laboratory, and appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn. Avoid inhalation, ingestion, and skin contact.

Applications in Research and Drug Development

The pyrazole scaffold is a cornerstone in medicinal chemistry[1][2][3][4]. The title compound, with its reactive chloromethyl group, serves as an important intermediate for the synthesis of novel pyrazole-based compounds with potential therapeutic applications. These applications could span a wide range of diseases, leveraging the diverse biological activities associated with the pyrazole core. For instance, substituted pyrazoles have been investigated as inhibitors of cyclooxygenase-2 (COX-2)[14].

Conclusion

4-(chloromethyl)-1-phenyl-1H-pyrazole is a chemical entity with significant potential in synthetic and medicinal chemistry. While there is a notable lack of experimentally determined physicochemical data in the public domain, this guide has provided a comprehensive overview of its known identifiers, predicted properties, and proposed methodologies for its characterization. The outlined synthetic strategies and reactivity profile underscore its utility as a versatile building block. As research into novel pyrazole-based therapeutics continues, a thorough understanding of the fundamental properties of such key intermediates will be indispensable for the rational design and development of new and effective drugs.

References

- Synthesis of 3-(4-(chloromethyl)-1-phenyl-1H-pyrazol-3-yl)-2H-chromen-2-one (6). (URL: )

-

1-[4-(chloromethyl)phenyl]-1H-pyrazole | C10H9ClN2 | CID 7130887 - PubChem. (URL: [Link])

-

4-chloro-3,5-bis(4-methylphenyl)-1H-pyrazole - Optional[13C NMR] - SpectraBase. (URL: [Link])

-

[Ce(L-Pro)2]2 (Oxa) as a heterogeneous recyclable catalyst: Synthesis of pyrazoles under mild reaction conditions. - The Royal Society of Chemistry. (URL: [Link])

-

Sequential [3+2] annulation reaction of prop-2-ynylsulfonium salts and hydrazonyl chlorides: synthesis of pyrazole. (URL: [Link])

-

4-(chloromethyl)-1-phenyl-1h-pyrazole - PubChemLite. (URL: [Link])

-

Synthesis and biological evaluation of 3-(2,4-dichlorophenoxymethyl)-1-phenyl-1H-pyrazole derivatives as potential antitumor agents | Request PDF - ResearchGate. (URL: [Link])

-

Current status of pyrazole and its biological activities - PMC - PubMed Central. (URL: [Link])

-

1-[4-(Chloromethyl)phenyl]-1H-pyrazole. (URL: [Link])

-

GHS 11 (Rev.11) SDS Word 下载CAS: 35715-71-0 Name: - XiXisys. (URL: [Link])

-

1-(2-chlorophenyl)-4-methyl-3,5-bis(4-methylphenyl)-1H-pyrazole - Optional[13C NMR]. (URL: [Link])

-

3,5-bis(3,4-dichlorophenyl)-4-methyl-1H-pyrazole - Optional[1H NMR] - Spectrum. (URL: [Link])

-

Synthesis, characterization and biological activity of some pyrazole-pyrazolone derivatives. (URL: [Link])

-

Regiocontrolled Synthesis of 1-Substituted-3(5)-carboxyalkyl-1H-pyrazoles Using Trichloromethyl Enones - PubMed Central. (URL: [Link])

-

PYRAZOLE AND ITS BIOLOGICAL ACTIVITY - PharmaTutor. (URL: [Link])

-

Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH - The Royal Society of Chemistry. (URL: [Link])

-

Design, synthesis, molecular modelling and biological evaluation of novel 3-(2-naphthyl)-1-phenyl-1H-pyrazole derivatives as potent antioxidants and 15-Lipoxygenase inhibitors - PMC - NIH. (URL: [Link])

-

4-(chloromethyl)-1,3-diphenyl-1h-pyrazole - PubChemLite. (URL: [Link])

-

1-[4-(chloromethyl)phenyl]-1h-pyrazole - PubChemLite. (URL: [Link])

-

1H-Pyrazole, 1-phenyl- - the NIST WebBook. (URL: [Link])

-

1-[4-(Chloromethyl)phenyl]-1H-pyrazole, min 95%, 1 gram - CP Lab Safety. (URL: [Link])

-

Temperature-Controlled Divergent Synthesis of Pyrazoles and 1-Tosyl-1H-pyrazoles under Transition-Metal-Catalyst- and Oxidant-Free Conditions - NIH. (URL: [Link])

-

Low-temperature crystal structure of 4-chloro-1H-pyrazole - PMC - NIH. (URL: [Link])

-

Synthesis, IR spectra, crystal structure and DFT studies on 1-acetyl-3-(4-chlorophenyl)-5-(4-methylphenyl)-2-pyrazoline - PubMed. (URL: [Link])

-

Synthesis and Biological Evaluation of the 1,5-Diarylpyrazole Class of Cyclooxygenase-2 Inhibitors: Identification of 4-[5-(4-Methylphenyl)-3- (trifluoromethyl)-1H-pyrazol-1-yl]benzenesulfonamide (SC-58635, Celecoxib) | Journal of Medicinal Chemistry - ACS Publications. (URL: [Link])

-

Completion of Crystallographic Data for the Series of 4-Halogenated-1H-pyrazoles: Crystal Structure Determination of 4-Iodo-1H-pyrazole and Spectroscopic Comparison - MDPI. (URL: [Link])

-

Temperature-Controlled Divergent Synthesis of Pyrazoles and 1-Tosyl-1H-pyrazoles under Transition-Metal-Catalyst- and Oxidant-Free Conditions - MDPI. (URL: [Link])

-

The FTIR spectra of gaseous products of 1H-pyrazole-3,5-dicarboxylic... - ResearchGate. (URL: [Link])

-

FT-IR spectra of (i) pyrazole ligands 1 and (ii) trinuclear pyrazolate complexes 2(Cu), (iii) 2(Ag) and (iv) 2(Au). - ResearchGate. (URL: [Link])

Sources

- 1. researchgate.net [researchgate.net]

- 2. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. pharmatutor.org [pharmatutor.org]

- 5. static.cymitquimica.com [static.cymitquimica.com]

- 6. PubChemLite - 4-(chloromethyl)-1-phenyl-1h-pyrazole (C10H9ClN2) [pubchemlite.lcsb.uni.lu]

- 7. 1-[4-(chloromethyl)phenyl]-1H-pyrazole | C10H9ClN2 | CID 7130887 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. labsolu.ca [labsolu.ca]

- 9. calpaclab.com [calpaclab.com]

- 10. jk-sci.com [jk-sci.com]

- 11. rsc.org [rsc.org]

- 12. Pyrazole | 288-13-1 [chemicalbook.com]

- 13. researchgate.net [researchgate.net]

- 14. pubs.acs.org [pubs.acs.org]

solubility of 4-(chloromethyl)-1-phenyl-1H-pyrazole in organic solvents

An In-Depth Technical Guide to the Solubility of 4-(chloromethyl)-1-phenyl-1H-pyrazole in Organic Solvents

Abstract

This technical guide provides a comprehensive analysis of the solubility of 4-(chloromethyl)-1-phenyl-1H-pyrazole, a key intermediate in pharmaceutical and agrochemical research. The document is intended for researchers, scientists, and professionals in drug development and chemical synthesis. It explores the molecular characteristics influencing the solubility of this compound and offers a detailed protocol for its empirical determination. By synthesizing theoretical principles with practical laboratory methods, this guide aims to equip scientists with the knowledge to effectively utilize 4-(chloromethyl)-1-phenyl-1H-pyrazole in various organic solvent systems.

Introduction: Understanding the Significance of Solubility

4-(chloromethyl)-1-phenyl-1H-pyrazole is a heterocyclic compound of significant interest due to its versatile applications in the synthesis of biologically active molecules.[1][2] The pyrazole scaffold is a common feature in many pharmaceuticals and agrochemicals.[1] The solubility of this intermediate in organic solvents is a critical parameter that dictates its utility in a laboratory and industrial setting. Proper solvent selection is paramount for successful reaction kinetics, purification processes like crystallization, and the formulation of final products. An understanding of solubility is not merely a matter of trial and error but is grounded in the fundamental principles of intermolecular forces and molecular structure.[3]

This guide provides a detailed examination of the factors governing the solubility of 4-(chloromethyl)-1-phenyl-1H-pyrazole, offering both predictive insights based on its chemical structure and a robust experimental protocol for quantitative solubility determination.

Molecular Profile and Predicted Solubility of 4-(chloromethyl)-1-phenyl-1H-pyrazole

The solubility of a compound is intrinsically linked to its molecular structure. 4-(chloromethyl)-1-phenyl-1H-pyrazole (C₁₀H₉ClN₂) has a molecular weight of 192.64 g/mol .[4] Its structure comprises a polar pyrazole ring, a nonpolar phenyl group, and a reactive chloromethyl group.

Key Structural Features Influencing Solubility:

-

Pyrazole Ring: The pyrazole ring is an aromatic heterocycle containing two nitrogen atoms.[1] This imparts a degree of polarity to the molecule and allows for potential dipole-dipole interactions. The nitrogen atoms can act as hydrogen bond acceptors.

-

Phenyl Group: The phenyl group is a large, nonpolar moiety that will dominate the molecule's interaction with nonpolar solvents through van der Waals forces. This feature is expected to enhance solubility in aromatic and other nonpolar organic solvents.

-

Chloromethyl Group: The chloromethyl group adds to the molecule's reactivity and has a slight polarizing effect.

The principle of "like dissolves like" is the cornerstone of predicting solubility.[3] Given the mixed polarity of 4-(chloromethyl)-1-phenyl-1H-pyrazole, its solubility profile is expected to be nuanced. It is predicted to have good solubility in moderately polar to nonpolar organic solvents, while exhibiting limited solubility in highly polar solvents like water.

Qualitative Solubility Predictions

Based on the molecular structure, a qualitative prediction of solubility in common organic solvents can be made. This serves as a valuable starting point for solvent screening in experimental work.

| Solvent | Solvent Type | Predicted Solubility | Rationale |

| Hexane | Nonpolar | Sparingly Soluble | The nonpolar nature of hexane will interact favorably with the phenyl group, but the polar pyrazole ring may limit high solubility. |

| Toluene | Nonpolar (Aromatic) | Soluble | The aromatic nature of toluene will have strong π-π stacking interactions with the phenyl ring, leading to good solubility. |

| Dichloromethane | Polar Aprotic | Soluble | The polarity of dichloromethane can interact with the dipole of the pyrazole ring, while its organic nature accommodates the nonpolar parts of the molecule. |

| Acetone | Polar Aprotic | Soluble | Acetone's polarity and ability to accept hydrogen bonds make it a good candidate for dissolving this compound. |

| Ethyl Acetate | Polar Aprotic | Soluble | Similar to acetone, ethyl acetate offers a balance of polarity and organic character. |

| Methanol | Polar Protic | Moderately Soluble | The polar hydroxyl group of methanol can interact with the pyrazole nitrogen atoms, but the nonpolar bulk of the molecule may limit high solubility. |

| Water | Polar Protic | Insoluble | The large nonpolar phenyl group will significantly hinder solubility in water, despite the polarity of the pyrazole ring. |

Experimental Determination of Solubility: A Validated Protocol

To move beyond qualitative predictions, a robust experimental protocol is necessary to determine the quantitative solubility of 4-(chloromethyl)-1-phenyl-1H-pyrazole. The following is a detailed, self-validating workflow.

Materials and Equipment

-

4-(chloromethyl)-1-phenyl-1H-pyrazole (analytical grade)

-

Selected organic solvents (HPLC grade)

-

Analytical balance (± 0.1 mg)

-

Vials with screw caps

-

Thermostatically controlled shaker or incubator

-

Centrifuge

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector or another suitable quantitative analysis method.

-

Volumetric flasks and pipettes

Step-by-Step Protocol

-

Preparation of Saturated Solutions:

-

Accurately weigh an excess amount of 4-(chloromethyl)-1-phenyl-1H-pyrazole into a series of vials.

-

Add a known volume (e.g., 5.00 mL) of each selected organic solvent to the respective vials.

-

Securely cap the vials to prevent solvent evaporation.

-

Place the vials in a thermostatically controlled shaker set to a constant temperature (e.g., 25 °C) to reach equilibrium. The system should be agitated for a sufficient period (e.g., 24-48 hours) to ensure saturation.

-

-

Phase Separation:

-

After the equilibration period, allow the vials to stand undisturbed for a short period to allow the excess solid to settle.

-

To ensure complete separation of the solid and liquid phases, centrifuge the vials at a moderate speed (e.g., 3000 rpm) for 10-15 minutes.

-

-

Sample Preparation for Analysis:

-

Carefully withdraw a known volume of the clear supernatant from each vial using a calibrated pipette.

-

Dilute the aliquot with a suitable solvent (often the same solvent used for dissolution) in a volumetric flask to a concentration that falls within the linear range of the analytical method.

-

-

Quantitative Analysis:

-

Analyze the diluted samples using a validated HPLC method or another appropriate quantitative technique.

-

Prepare a calibration curve using standard solutions of 4-(chloromethyl)-1-phenyl-1H-pyrazole of known concentrations.

-

Determine the concentration of the solute in the diluted samples by comparing their analytical response to the calibration curve.

-

-

Calculation of Solubility:

-

Calculate the concentration of the saturated solution by taking into account the dilution factor.

-

Express the solubility in appropriate units, such as g/100 mL or mol/L.

-

Self-Validation and Controls

-

Equilibrium Confirmation: To validate that equilibrium has been reached, samples can be taken at different time points (e.g., 24, 36, and 48 hours). The solubility should be consistent across the later time points.

-

Temperature Control: Maintaining a constant and accurately recorded temperature is crucial, as solubility is temperature-dependent.[5]

-

Analytical Method Validation: The HPLC or other quantitative method used should be validated for linearity, accuracy, and precision.

Visualizing the Workflow

The following diagram illustrates the experimental workflow for determining the solubility of 4-(chloromethyl)-1-phenyl-1H-pyrazole.

Caption: Experimental workflow for the quantitative determination of solubility.

Factors Influencing Solubility: A Deeper Dive

Several factors can influence the :

-

Temperature: For most solids dissolving in a liquid solvent, solubility increases with temperature.[5] This is because the dissolution process is often endothermic, and adding heat shifts the equilibrium towards more dissolution.

-

Solvent Polarity: As discussed, the polarity of the solvent plays a crucial role. A solvent that can effectively solvate both the polar and nonpolar regions of the molecule will be most effective.

-

Hydrogen Bonding: While 4-(chloromethyl)-1-phenyl-1H-pyrazole does not have a hydrogen bond donor, the nitrogen atoms of the pyrazole ring can act as hydrogen bond acceptors. Solvents capable of hydrogen bonding may exhibit enhanced solvating power.

-

Purity of the Compound: Impurities in the 4-(chloromethyl)-1-phenyl-1H-pyrazole sample can affect its measured solubility.

Conclusion

The is a critical consideration for its effective use in chemical synthesis and drug development. This guide has provided a theoretical framework for understanding its solubility based on its molecular structure, offering qualitative predictions for a range of common solvents. Furthermore, a detailed and validated experimental protocol has been presented to enable researchers to determine quantitative solubility data with high confidence. By combining theoretical knowledge with rigorous experimental practice, scientists can optimize their processes and leverage the full potential of this important chemical intermediate.

References

-

Solubility of Organic Compounds . (2023-08-31). LibreTexts. [Link]

-

Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives . (2020-10-24). International Journal of Pharmaceutical Sciences Review and Research. [Link]

-

1-[4-(chloromethyl)phenyl]-1H-pyrazole . PubChem. [Link]

-

Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review . (2017-10-18). Molecules. [Link]

-

Solvent effects on chemical processes. I: Solubility of aromatic and heterocyclic compounds in binary aqueous-organic solvents . (1985-01-01). Journal of Pharmaceutical Sciences. [Link]

-

Factors Affecting Solubility . (2023-07-07). Chemistry LibreTexts. [Link]

-

DETERMINATION OF SOLUBILITY CLASS . California State University, Los Angeles. [Link]

-

Some Factors Affecting the Solubility of Polymers . (2019-01-01). ResearchGate. [Link]

-

Chemistry and biological properties of pyrazole derivatives . (2017-01-01). WORLD JOURNAL OF PHARMACEUTICAL RESEARCH. [Link]

-

A REVIEW ON PYRAZOLE AN ITS DERIVATIVE . (2024-07-07). International Journal of Novel Research and Development. [Link]

-

Solubility . Open Oregon Educational Resources. [Link]

Sources

- 1. globalresearchonline.net [globalresearchonline.net]

- 2. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 3.2 Solubility – Introductory Organic Chemistry [openoregon.pressbooks.pub]

- 4. 1-[4-(chloromethyl)phenyl]-1H-pyrazole | C10H9ClN2 | CID 7130887 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. chem.libretexts.org [chem.libretexts.org]

discovery and history of 1-phenyl-1H-pyrazole derivatives

An In-Depth Technical Guide to the Discovery and History of 1-Phenyl-1H-Pyrazole Derivatives

For Researchers, Scientists, and Drug Development Professionals

Abstract

The 1-phenyl-1H-pyrazole scaffold is a cornerstone in modern medicinal chemistry, serving as the central framework for a multitude of therapeutic agents. This technical guide provides a comprehensive exploration of the discovery and historical evolution of these vital derivatives. We traverse from the seminal synthesis by Ludwig Knorr in the late 19th century to the development of blockbuster drugs and the ongoing exploration of novel therapeutic applications. This document details the foundational synthetic methodologies, elucidates the mechanisms of action for landmark compounds, and offers field-proven insights into the enduring significance of this privileged scaffold in drug discovery.

The Genesis of a Privileged Scaffold: A Historical Perspective

The story of pyrazole chemistry begins in 1883 with German chemist Ludwig Knorr. While attempting to synthesize a quinoline derivative, Knorr serendipitously discovered the pyrazole ring system. His work, involving the condensation of ethyl acetoacetate with phenylhydrazine, laid the groundwork for what would become one of the most versatile methods for synthesizing pyrazole derivatives. This reaction, now known as the Knorr Pyrazole Synthesis , remains a fundamental and widely used method for constructing the pyrazole core.[1][2]

The pyrazole ring is a five-membered heterocycle containing two adjacent nitrogen atoms.[3] The introduction of a phenyl group at the N1 position profoundly influences the molecule's physicochemical properties, often enhancing metabolic stability, modulating target-binding affinity, and providing a vector for further functionalization. This 1-phenyl substitution has proven critical in the development of numerous clinically successful drugs.

Foundational Synthetic Strategies for the 1-Phenyl-1H-Pyrazole Core

The construction of the 1-phenyl-1H-pyrazole ring system is primarily achieved through condensation reactions that form the five-membered ring. The choice of starting materials dictates the substitution pattern on the final pyrazole product.

The Knorr Pyrazole Synthesis

The Knorr synthesis is the classic and most direct route, involving the reaction of a 1,3-dicarbonyl compound with phenylhydrazine.[2][4] The reaction proceeds via an initial nucleophilic attack of the hydrazine onto one of the carbonyl groups, followed by cyclization and dehydration to form the aromatic pyrazole ring.[5]

Mechanism Rationale: The use of an acid catalyst is crucial for protonating a carbonyl oxygen, thereby activating the carbonyl carbon for nucleophilic attack by the weakly nucleophilic nitrogen of phenylhydrazine. The subsequent dehydration step is also acid-catalyzed and drives the reaction towards the formation of the stable aromatic ring.

Caption: Workflow of the Knorr Pyrazole Synthesis.

Experimental Protocol: General Procedure for Knorr Pyrazole Synthesis

-

Reaction Setup: To a solution of the 1,3-dicarbonyl compound (1.0 eq) in a suitable solvent (e.g., ethanol, acetic acid) is added phenylhydrazine (1.0-1.2 eq).

-

Catalyst Addition: A catalytic amount of a strong acid (e.g., HCl, H₂SO₄) is added to the mixture.

-

Reaction Conditions: The mixture is heated to reflux and stirred for a period ranging from 2 to 24 hours. Reaction progress is monitored by Thin Layer Chromatography (TLC).[3]

-

Work-up: Upon completion, the reaction mixture is cooled to room temperature. The solvent is removed under reduced pressure.

-

Purification: The resulting crude product is purified by recrystallization from an appropriate solvent (e.g., ethanol/water mixture) or by column chromatography on silica gel to afford the pure 1-phenyl-1H-pyrazole derivative.

Paal-Knorr Synthesis Variation

A related method, the Paal-Knorr synthesis, can be adapted for pyrazoles by using a 1,4-dicarbonyl compound in a reaction that ultimately forms a pyrrole, but specific precursors can yield pyrazoles. More commonly for pyrazoles, the reaction involves α,β-unsaturated ketones or alkynes.[6] For instance, the reaction of α,β-unsaturated ketones (chalcones) with phenylhydrazine first yields a pyrazoline intermediate, which is then oxidized to the aromatic pyrazole.[1][2]

Summary of Key Synthetic Methods

| Method | Starting Materials | Key Conditions | Advantages | Disadvantages |

| Knorr Synthesis | 1,3-Dicarbonyl Compound, Phenylhydrazine | Acid catalyst (e.g., H₂SO₄, AcOH), Reflux | High yields, readily available starting materials, versatile. | Can produce regioisomers with unsymmetrical dicarbonyls.[1][2] |

| From α,β-Unsaturated Ketones | Chalcone, Phenylhydrazine | Reflux, often followed by an oxidation step (e.g., I₂, air) | Access to a wide variety of substitution patterns. | Requires a two-step (cyclization-oxidation) process.[1][2] |

| From Acetylenic Ketones | Acetylenic Ketone, Phenylhydrazine | Typically in a polar solvent like ethanol. | Direct route to the aromatic pyrazole without an oxidation step. | Starting materials can be less accessible; potential for regioisomers.[1][2] |

Pharmacological Breakthroughs: Landmark 1-Phenyl-1H-Pyrazole Drugs

The true impact of 1-phenyl-1H-pyrazole derivatives is best illustrated through the development of transformative medicines. Two case studies, Celecoxib and Rimonabant, highlight the therapeutic potential and challenges associated with this scaffold.

Case Study: Celecoxib (Celebrex®) - The Anti-Inflammatory Blockbuster

Discovery and Rationale: In the 1990s, the discovery of two isoforms of the cyclooxygenase (COX) enzyme revolutionized the development of nonsteroidal anti-inflammatory drugs (NSAIDs). COX-1 was identified as a constitutive "housekeeping" enzyme, while COX-2 was found to be inducible at sites of inflammation.[7] This presented a clear therapeutic hypothesis: selectively inhibiting COX-2 could provide potent anti-inflammatory and analgesic effects while sparing the gastrointestinal-protective functions of COX-1, thereby reducing the risk of ulcers and bleeding associated with older, non-selective NSAIDs.[8][9] Researchers at Searle (later Pfizer) identified the 1,5-diarylpyrazole scaffold as a promising template for selective COX-2 inhibition, leading to the synthesis and development of Celecoxib.[8]

Synthesis: The synthesis of Celecoxib is a classic application of the Knorr pyrazole synthesis methodology, specifically a variation known as the Claisen-Schmidt condensation followed by cyclization.[10][11]

-

Step 1 (Claisen Condensation): 4-Methylacetophenone is reacted with ethyl trifluoroacetate in the presence of a strong base (e.g., sodium methoxide) to form the 1,3-dicarbonyl intermediate, 4,4,4-trifluoro-1-(4-methylphenyl)butane-1,3-dione.[10]

-

Step 2 (Knorr Cyclization): The resulting dione is then reacted with 4-sulfonamidophenylhydrazine hydrochloride under acidic conditions to form the 1-phenyl-1H-pyrazole ring of Celecoxib.[10]

Mechanism of Action: Celecoxib is a highly selective, reversible inhibitor of the COX-2 enzyme.[8][12] It binds to the active site of COX-2, preventing the conversion of arachidonic acid into prostaglandin precursors, which are key mediators of pain and inflammation.[8][13] Its diarylpyrazole structure allows it to fit into the larger, more flexible active site of COX-2, while its bulkiness prevents it from effectively binding to the narrower active site of COX-1, conferring its selectivity.

Caption: Celecoxib selectively inhibits the COX-2 enzyme.

Case Study: Rimonabant (Acomplia®) - A Tale of Promise and Peril

Discovery and Rationale: The discovery of the endocannabinoid system and its role in regulating appetite and energy metabolism opened a new frontier for treating obesity.[14][15] The cannabinoid type 1 (CB1) receptor, primarily located in the brain and peripheral tissues like adipocytes, was identified as a key regulator of food intake.[16] The therapeutic strategy was to develop an antagonist or inverse agonist for the CB1 receptor to decrease appetite and promote weight loss. Sanofi-Aventis developed Rimonabant, a 1,5-diaryl-1H-pyrazole derivative, as the first-in-class selective CB1 receptor blocker.[17]

Synthesis: The synthesis of Rimonabant also relies on the formation of a substituted pyrazole core. An efficient process involves the condensation of a diketo ester with N-aminopiperidine, followed by an acid-catalyzed cyclization with 2,4-dichlorophenylhydrazine hydrochloride to yield the final product.[16][18][19]

Mechanism of Action: Rimonabant acts as an inverse agonist of the CB1 receptor.[17] Unlike a neutral antagonist that simply blocks the receptor, an inverse agonist binds to the same receptor and exerts the opposite pharmacological effect. By inhibiting the basal activity of CB1 receptors in the brain's appetite control centers and in peripheral tissues like fat cells, Rimonabant was shown to reduce food intake, increase satiety, and improve metabolic parameters.[15][20]

Caption: Rimonabant's inverse agonism on the CB1 receptor.